molecular formula C7H11ClN2 B2853953 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride CAS No. 78520-29-3

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride

Cat. No.: B2853953
CAS No.: 78520-29-3
M. Wt: 158.63
InChI Key: KAWYASGZISVRAL-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride is a bicyclic heterocyclic compound comprising a fused benzene and imidazole ring system, partially saturated in the tetrahydro region. It is primarily utilized in research settings, particularly in anticancer drug development due to its tubulin-inhibiting properties . Key characteristics include:

  • Molecular formula: C₇H₁₁ClN₂ (base structure) or C₈H₁₁ClN₂O₂ for derivatives like 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride .
  • Physicochemical properties: High purity (>98%), solubility in DMSO, and stability at -80°C for six months .
  • Biological activity: Demonstrates cytotoxicity against cancer cell lines (e.g., HEPG2, IC₅₀ = 15.60–43.81 µM) by disrupting microtubule assembly .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c1-2-4-7-6(3-1)8-5-9-7;/h5H,1-4H2,(H,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLWNEUASQXDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)NC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with cyclic ketones in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate cyclization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Pharmaceutical Development

Antiviral and Anti-inflammatory Properties
Research indicates that 4,5,6,7-tetrahydro-1H-benzo[d]imidazole hydrochloride exhibits significant biological activities. Preliminary studies suggest its potential as an antiviral and anti-inflammatory agent. Compounds with similar structures have shown efficacy against various viral infections and inflammatory conditions by inhibiting specific enzymes such as cyclooxygenase (COX) .

Drug Development Candidates
Given its promising biological activities, this compound is being explored as a candidate for drug development. Its unique structural features may contribute to its distinct pharmacological properties, making it suitable for further investigation in therapeutic contexts .

Research Tool

Mechanistic Studies
The compound serves as a valuable research tool for studying biological interactions. Interaction studies have focused on its binding affinity to various biological targets involved in inflammatory pathways or viral replication processes. Understanding these interactions is crucial for optimizing its therapeutic profile and elucidating its mechanism of action .

Synthetic Pathways
Several synthesis methods have been reported for creating this compound. The exploration of its chemical reactivity through various synthetic pathways enhances the understanding of its potential applications in medicinal chemistry .

Case Studies and Research Findings

Case Study 1: Anti-inflammatory Activity
In a study investigating the anti-inflammatory properties of compounds similar to this compound, researchers found that these compounds effectively reduced inflammation in animal models by inhibiting COX enzymes . This suggests that further exploration of this compound could lead to effective anti-inflammatory therapies.

Case Study 2: Antiviral Efficacy
Another study examined the antiviral effects of structurally related compounds against specific viral strains. The results indicated that these compounds could inhibit viral replication by targeting key enzymes involved in the viral life cycle . This reinforces the potential application of this compound in antiviral drug development.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Reactivity with Ozone

Reaction kinetics and pathways of azoles (pyrrole, imidazole, pyrazole) with ozone provide a basis for comparing their chemical behavior.

Compound Rate Constant (k, M⁻¹s⁻¹) at pH 7 Major Transformation Products Ozone Consumption (Molar Ratio)
Pyrrole (1.4 ± 1.1) × 10⁶ Maleimide (34%), formamide, glyoxal ~1:1
Imidazole (2.3 ± 0.1) × 10⁵ Cyanate, formamide, formate ~1:1 (closed mass balance)
Pyrazole (5.6 ± 0.9) × 10¹ Formate (126%), glyoxal (34%) ~4.6:1
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole Not reported No ozone reactivity data available N/A

Key Findings :

  • Pyrrole exhibits the fastest ozone reactivity due to its electron-rich aromatic system, forming maleimide via Criegee-type cycloaddition .
  • Imidazole reacts slower but yields nitrogen-containing products (cyanate) via double-bond ozonolysis .
  • Pyrazole requires excess ozone due to over-stoichiometric consumption by intermediate hydroxypyrazoles .
  • 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole lacks ozonation data, but its saturated structure likely reduces reactivity compared to aromatic analogs .

Key Insights :

  • Unlike pyrrole and pyrazole, 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride exhibits targeted anticancer activity, with IC₅₀ values comparable to first-line chemotherapeutics .
  • Imidazole derivatives are broader in therapeutic scope but lack specificity for tubulin .

Biological Activity

4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound is characterized by a fused benzo[d]imidazole core and a tetrahydro ring system. The molecular formula is C7H10N2HClC_7H_{10}N_2\cdot HCl, and it exhibits unique structural features that contribute to its biological activity. The presence of the tetrahydro moiety enhances its ability to interact with biological targets.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. Studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds related to this structure have been tested for their ability to inhibit the growth of resistant strains of Mycobacterium tuberculosis, showing promising results in vitro .

Antiviral Properties

The compound has also been investigated for its antiviral capabilities. Preliminary studies suggest that it may inhibit viral replication by targeting specific enzymes involved in the viral life cycle. Similar benzimidazole derivatives have shown efficacy against viruses by blocking cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses associated with viral infections.

Anti-inflammatory Effects

One of the notable activities of this compound is its anti-inflammatory potential. It has been shown to inhibit pathways associated with inflammation by modulating the activity of pro-inflammatory cytokines and enzymes such as lipoxygenase and COX . This property makes it a candidate for therapeutic applications in conditions characterized by chronic inflammation.

The mechanisms through which this compound exerts its biological effects involve several pathways:

  • Binding Affinity : The compound exhibits high binding affinity for various receptors involved in inflammatory processes and viral replication.
  • Enzyme Inhibition : It acts as an inhibitor of key enzymes like COX and lipoxygenase, reducing the production of inflammatory mediators .
  • Cellular Uptake : Studies suggest that the structural configuration facilitates cellular uptake and interaction with intracellular targets .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antibacterial Efficacy : A study reported that derivatives of benzimidazole showed substantial antibacterial activity against Escherichia coli and Staphylococcus aureus, indicating broad-spectrum efficacy .
  • Antiviral Activity : In vitro assays demonstrated that compounds structurally similar to this compound inhibited viral replication in cell cultures infected with influenza virus.
  • Anti-inflammatory Effects : Research highlighted that this compound significantly reduced inflammation markers in animal models of arthritis, suggesting potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityUnique Features
2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazoleStructureAntimicrobial, AntiviralContains pyrrolidine substituent
Benzimidazole Derivative AStructureAntiviralHigh selectivity for viral enzymes
Benzimidazole Derivative BStructureAnti-inflammatoryEffective against COX enzymes

Q & A

Q. How can AI-driven synthesis planners improve route optimization for novel derivatives?

  • Methodological Answer : Tools like Science Navigator or Pistachio/Bkms_metabolic databases predict feasible routes by analyzing reaction templates. Prioritize one-step reactions with high atom economy (>70%) and low E-factor (<5). Validate predictions with small-scale trials .

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